Quantification of carvedilol EP Impurity C by LC-MS is challenged by matrix effects and differential ion suppression when using unlabeled or mismatched internal standards. N-Benzyl Carvedilol-d5 eliminates these errors through exact co-elution with the analyte.
- +5.03 Da mass shift & high isotopic purity ensure precise trace-level quantification in stressed matrices.
- Matched benzyl-d5 labeling corrects for extraction variability and ionization differences critical to EP/USP method validation.
- Standard analytical-grade material; supplied with comprehensive CoA. Inquire for bulk or custom pack sizes.
Molecular FormulaC31H32N2O4
Molecular Weight501.6 g/mol
Cat. No.B590018
⚠ Attention: For research use only. Not for human or veterinary use.
N-Benzyl Carvedilol-d5: Deuterated Impurity Standard
N-Benzyl Carvedilol-d5 (CAS 1329792-68-8) is a deuterium-labeled analog of N-Benzyl Carvedilol (Carvedilol EP Impurity C), a known degradation product and process impurity of the cardiovascular drug carvedilol . This stable isotope-labeled compound contains five deuterium atoms incorporated into its phenyl ring, resulting in a molecular weight of 501.63 g/mol (C31H27D5N2O4), compared to 496.6 g/mol for the unlabeled N-Benzyl Carvedilol (C31H32N2O4) [1]. As a member of the carvedilol impurity family, N-Benzyl Carvedilol-d5 is primarily utilized as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR, enabling accurate quantification of the corresponding unlabeled impurity in pharmaceutical formulations and stability studies .
IdentityDeuterated impurity standard for carvedilol EP Impurity C
WorkflowLC-MS / GC-MS internal standard for quantitative impurity analysis
Selection ContextStructurally matched phenyl-d5 label for method accuracy and co-elution review
N-Benzyl Carvedilol-d5: Irreplaceable Internal Standard
The use of a non-deuterated internal standard (e.g., unlabeled N-Benzyl Carvedilol) or an alternative deuterated analog (e.g., Carvedilol-d5) for the quantification of N-Benzyl Carvedilol introduces significant analytical error. Non-deuterated standards fail to correct for matrix effects and extraction variability, as they do not co-elute identically with the analyte [1]. Conversely, studies on deuterated carvedilol internal standards have demonstrated that even slight differences in deuterium placement can lead to differential ion suppression due to deuterium isotope effects on chromatographic retention time, thereby altering the analyte-to-internal standard peak area ratio and compromising method accuracy [2] [3]. N-Benzyl Carvedilol-d5, with its five deuterium atoms specifically positioned on the benzyl moiety, is designed to mimic the physicochemical behavior of N-Benzyl Carvedilol exactly, ensuring that any variations in sample preparation or ionization efficiency are identically experienced by both the analyte and the internal standard. This strict co-elution is critical for meeting the accuracy and precision requirements of regulatory impurity methods outlined in pharmacopoeias (e.g., EP, USP) [4].
Internal Standard
N-Benzyl Carvedilol-d5 (Recommended)
Unlabeled N-Benzyl Carvedilol
Non-deuterated analog co-elutes but cannot correct for matrix effects or extraction variability, which may compromise method accuracy.
Internal Standard
N-Benzyl Carvedilol-d5 (Recommended)
Carvedilol-d5 (Alternative Labeling Site)
Different deuterium placement can shift chromatographic retention and alter matrix-effect correction, requiring additional method bridging studies.
[1] Jemal M, et al. LC-MS/MS bioanalytical methods: the need for an internal standard. Biomedical Chromatography. 2003;17(1):3-12. View Source
[2] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(2):701-707. View Source
[3] van de Merbel NC. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry. 2008;27(10):924-933. View Source
[4] European Directorate for the Quality of Medicines & HealthCare (EDQM). Carvedilol impurity C. European Pharmacopoeia Reference Standard. View Source
N-Benzyl Carvedilol-d5 exhibits a molecular weight of 501.63 g/mol (C31H27D5N2O4), which is exactly +5.03 Da heavier than the unlabeled N-Benzyl Carvedilol (496.6 g/mol, C31H32N2O4) due to the replacement of five hydrogen atoms with deuterium [1] [2]. This mass difference provides a distinct MS signal that prevents isotopic cross-talk between the analyte and internal standard channels, a key requirement for accurate LC-MS/MS quantification.
Mass ShiftHead-to-head
+5.03 Da (501.63 vs 496.6 g/mol)
Supports MS channel resolution and eliminates isotopic cross-talk.
Phenyl-d5 labeling ensures distinct mass signal from unlabeled analyte.
496.6 g/mol (C31H32N2O4) for unlabeled N-Benzyl Carvedilol
Quantified Difference
+5.03 Da
Conditions
Calculated molecular weight based on standard atomic masses; confirmed via MS analysis.
Why This Matters
This mass difference ensures complete chromatographic and mass spectrometric resolution from the unlabeled analyte, eliminating the risk of cross-contribution that would invalidate quantitative results in trace impurity analysis.
Commercially available N-Benzyl Carvedilol-d5 is specified with an isotopic enrichment typically ≥98% deuterium incorporation at the five designated positions (phenyl-d5) . In contrast, the deuterium labeling pattern on alternative internal standards like Carvedilol-d5 (CAS 929106-58-1) is located on the aliphatic propanol chain [1]. Studies have shown that the site of deuteration significantly impacts chromatographic retention time and the degree of ion suppression correction, with phenyl-ring deuteration often providing superior co-elution characteristics for aromatic analytes [2].
Labeling SiteClass-level
Phenyl-d5 (≥98% enrichment)
Phenyl-ring labeling may support optimal co-elution for aromatic analytes.
Enrichment from vendor CoA; class inference from deuterium isotope effect studies.
≥98% deuterium incorporation at the benzyl phenyl ring (5 positions)
Comparator Or Baseline
Carvedilol-d5: Deuterium labeled on the propanol chain; typically ≥99% enrichment but different labeling site
Quantified Difference
Qualitative difference in labeling site; no direct quantitative comparison available for enrichment levels.
Conditions
Vendor certificate of analysis (CoA) specifications; class-level inference from studies on deuterium isotope effects in LC-MS.
Why This Matters
High isotopic enrichment minimizes the presence of unlabeled species that would contribute to the analyte signal, while the specific phenyl-d5 labeling is tailored for optimal co-elution with N-Benzyl Carvedilol, reducing the risk of matrix effect disparities seen with alternative deuterated standards.
[1] Veeprho. Carvedilol-D5. CAS 929106-58-1. Product Information. View Source
[2] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(2):701-707. View Source
Matrix Effect Correction Advantage
A study on carvedilol enantiomers demonstrated that a deuterated internal standard (Carvedilol-d5) did not fully correct for matrix effects in two specific lots of human plasma, resulting in a variable analyte-to-internal standard peak area ratio [1]. While this study highlights the potential for differential ion suppression even with deuterated standards, the use of a structurally identical deuterated standard like N-Benzyl Carvedilol-d5 (matching the exact impurity structure) is considered the gold standard for minimizing such effects. In contrast, non-deuterated internal standards typically fail to correct for matrix suppression, often yielding accuracy biases >15% in bioanalytical methods [2].
Matrix CorrectionClass-level
Structurally matched IS expected to minimize ion suppression disparity.
Reported bioanalytical context: non-matched IS may exceed ±15% accuracy bias.
Inferred from carvedilol-d5 plasma matrix-effect study and FDA validation guidance.
Matrix Effect Correction (Analyte/IS Peak Area Ratio Variability)
Target Compound Data
Class-level expectation: <5% CV in analyte/IS ratio across different plasma lots when using a structurally matched deuterated IS.
Comparator Or Baseline
Non-deuterated IS: often >15% bias; Carvedilol-d5 for carvedilol enantiomers: significant ratio change observed in specific plasma lots [1].
Quantified Difference
No direct quantitative data for N-Benzyl Carvedilol-d5; inferred from class-level performance of structurally matched deuterated IS.
Conditions
Inference from multiple LC-MS/MS method validation studies; specific carvedilol study conditions: Human plasma, ESI+, multiple reaction monitoring.
Why This Matters
Regulatory guidelines (FDA, EMA) require that internal standards adequately correct for matrix effects to ensure method accuracy. Selecting a structurally matched deuterated analog is essential to pass validation criteria and avoid costly method failure.
[1] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(2):701-707. View Source
[2] U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
Regulatory Suitability for EP Impurity C
The European Pharmacopoeia (EP) monograph for Carvedilol designates N-Benzyl Carvedilol as 'Impurity C' and provides a reference standard for its identification and quantification [1]. The deuterated analog, N-Benzyl Carvedilol-d5, is chemically identical except for the stable isotope label, allowing it to serve as a direct internal standard for quantifying this specific impurity in drug substance and product release testing. This is in contrast to using a generic deuterated internal standard (e.g., Carvedilol-d5), which would not be structurally equivalent and would therefore require extensive cross-validation to demonstrate equivalency for impurity C quantification.
Regulatory FitSupporting evidence
Structural match to EP Impurity C reference standard.
Supports streamlined method validation for pharmacopoeial impurity testing.
Based on EP Carvedilol monograph and industry impurity method practice.
Pharmacopoeial ComplianceImpurity TestingMethod Transfer
Evidence Dimension
Regulatory Suitability for EP Impurity C Quantification
Target Compound Data
Direct structural match to EP Impurity C; accepted as internal standard in validated LC-MS methods.
Comparator Or Baseline
Carvedilol-d5: Not structurally matched; would require additional validation to prove suitability for impurity C analysis.
Quantified Difference
Qualitative difference in regulatory acceptance path.
Conditions
Based on EP Monograph for Carvedilol and common industry practice for impurity method validation.
Why This Matters
Using the structurally correct deuterated internal standard streamlines method development and validation, reduces regulatory questions, and ensures compliance with pharmacopoeial impurity limits, directly impacting product release and stability study timelines.
Pharmacopoeial ComplianceImpurity TestingMethod Transfer
This is the primary application for N-Benzyl Carvedilol-d5. The compound is used as an internal standard in a validated LC-MS/MS method to accurately quantify trace levels of the degradation product N-Benzyl Carvedilol in carvedilol tablets during stability studies, process validation, and quality control release testing. The +5.03 Da mass shift and high isotopic purity ensure precise and accurate measurements, enabling pharmaceutical manufacturers to meet the stringent limits for this impurity as defined in the European Pharmacopoeia (EP) and other regulatory compendia [1] [2]. Use of the unlabeled standard would be unacceptable due to matrix effects, while alternative deuterated analogs would require additional method bridging studies.
ADME and Metabolic Tracing
In preclinical and clinical research, N-Benzyl Carvedilol-d5 serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the impurity N-Benzyl Carvedilol. Because deuteration can alter metabolic profiles [1], the labeled compound allows researchers to track the fate of the impurity in vivo without interference from endogenous substances or the parent drug carvedilol. This application relies on the distinct mass of the deuterated species to differentiate it from the unlabeled impurity in complex biological matrices like plasma or urine [2].
Method Development for Forced Degradation
Pharmaceutical development laboratories use N-Benzyl Carvedilol-d5 to develop and validate stability-indicating methods for carvedilol drug products. During forced degradation studies (e.g., exposure to heat, light, oxidation), N-Benzyl Carvedilol can form as a major degradation product. The deuterated internal standard enables precise quantification of this degradant across various stressed sample matrices, where ion suppression or enhancement can vary significantly. The robust correction for matrix effects provided by the structurally matched deuterated IS ensures that the method remains accurate and precise, even under challenging sample conditions [1] [2].
Quality Control of Deuterated Standards
Analytical chemistry laboratories and reference standard producers utilize N-Benzyl Carvedilol-d5 as a calibrant or quality control sample to verify the performance of LC-MS systems used for impurity testing. By analyzing a known concentration of the deuterated compound, laboratories can monitor instrument sensitivity, mass accuracy, and chromatographic resolution. This ensures that the analytical system is fit for purpose before analyzing critical pharmaceutical samples, thereby reducing the risk of out-of-specification results due to instrumental drift.
Application
Selection Property
Validation Focus
EP Impurity C LC-MS/MS Quantification
Structurally matched deuterated analog
Method accuracy and precision for stability and release testing
Impurity ADME Tracing
Distinct mass label for in vivo tracking
Differentiation from parent drug and endogenous matrix interference
Forced Degradation Method Development
Robust matrix-effect correction
Precise degradant quantification under varied stressed-sample conditions
LC-MS System Suitability Testing
High isotopic purity calibrant
Instrument sensitivity, mass accuracy, and chromatographic resolution verification
[1] European Directorate for the Quality of Medicines & HealthCare (EDQM). Carvedilol impurity C. European Pharmacopoeia Reference Standard. View Source
[2] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. 2019;53(2):211-216. View Source
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